2-Bromo-3-cyclopropoxyisonicotinaldehyde
Description
2-Bromo-3-cyclopropoxyisonicotinaldehyde is a brominated pyridine derivative characterized by three distinct functional groups:
- Bromine at position 2 of the pyridine ring.
- Cyclopropoxy (a strained ether group) at position 2.
- Aldehyde at position 4 (isonicotinaldehyde backbone).
This compound’s structure combines electron-withdrawing (bromine, aldehyde) and sterically bulky (cyclopropoxy) substituents, making it a unique candidate for studying reactivity in heterocyclic chemistry.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-3-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8BrNO2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2 |
InChI Key |
FTEUQXHTFRQEJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CN=C2Br)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyclopropoxyisonicotinaldehyde typically involves the bromination of 3-cyclopropoxyisonicotinaldehyde. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available isonicotinaldehyde. The process includes protection of the aldehyde group, introduction of the cyclopropoxy group, followed by bromination at the desired position. The final step involves deprotection to yield the target compound.
Types of Reactions:
Oxidation: The aldehyde group in 2-Bromo-3-cyclopropoxyisonicotinaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: 2-Bromo-3-cyclopropoxyisonicotinic acid.
Reduction: 2-Bromo-3-cyclopropoxyisonicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-cyclopropoxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclopropoxyisonicotinaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine atom and the cyclopropoxy group can interact with biological targets, influencing the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential inhibitory effects.
Comparison with Similar Compounds
Substituent Analysis and Functional Group Impact
The table below contrasts 2-Bromo-3-cyclopropoxyisonicotinaldehyde with 2-Bromo-3-methylpyridine (CAS RN 3430-17-9), a well-documented analog from the provided evidence :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
